
1-(2,5-dimethylbenzyl)-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-dimethylbenzyl)-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C22H21FN2O2 and its molecular weight is 364.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
HIV Integrase Inhibition
This compound is part of a class of agents known for potent inhibition of the HIV-integrase-catalyzed strand transfer process, crucial in the treatment of AIDS. A related compound, 2-[1-(dimethylamino)-1-methylethyl]-N-(4-fluorobenzyl)-5,6-dihydroxypyrimidine-4-carboxamide, exhibits significant inhibition with favorable pharmacokinetic properties, suggesting potential as an antiviral agent (Pace et al., 2007).
Met Kinase Inhibition
Another application is in the selective inhibition of the Met kinase superfamily. Analogous compounds have demonstrated efficacy in tumor stasis in cancer models, leading to their advancement into clinical trials (Schroeder et al., 2009).
Antimicrobial Activity
Compounds with similar structures have shown antibacterial and antifungal activities, with notable potency against various pathogens. This includes both Gram-positive and Gram-negative bacteria, as well as fungi (Vasu et al., 2003).
Polyamide Synthesis
This compound is structurally related to intermediates used in the synthesis of novel aromatic polyamides. These polyamides have applications in materials science due to their solubility, thermal stability, and film-forming properties (Hsiao et al., 1999).
Orexin-1 Receptor Mechanisms
In neuroscience, similar compounds have been studied for their role in modulating behaviors like compulsive food consumption, indicating potential therapeutic applications in eating disorders (Piccoli et al., 2012).
Antimycobacterial Activity
In the context of infectious diseases, related dihydropyridines have been shown to possess anti-tuberculosis activity, indicating potential use in treating this disease (Mohammadpour, 2012).
Propiedades
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-N-(3-fluoro-4-methylphenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O2/c1-14-6-7-15(2)17(11-14)13-25-10-4-5-19(22(25)27)21(26)24-18-9-8-16(3)20(23)12-18/h4-12H,13H2,1-3H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLLKONLXXFWHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

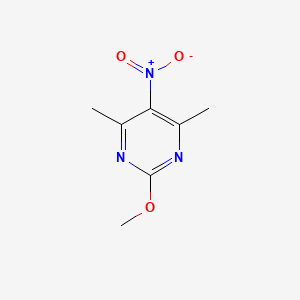
![3-benzyl-N-(4-isopropylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2400008.png)
![2-(2-Chlorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2400011.png)
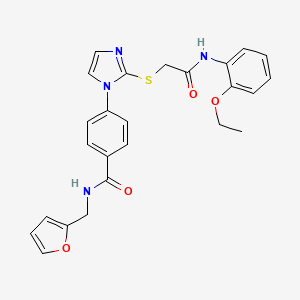
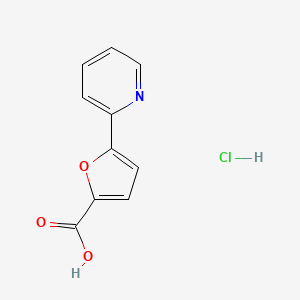
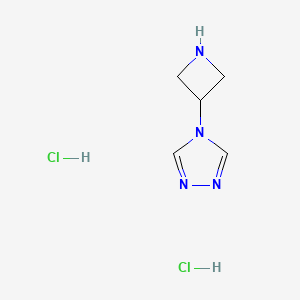
![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2400018.png)

![7-Phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2400020.png)

![4-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B2400023.png)
![7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2400025.png)
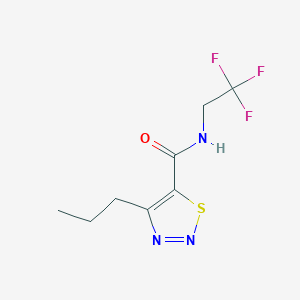
![N-(4-fluorobenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2400028.png)